Lapatinib-d7 Dihydrochloride is a deuterated derivative of Lapatinib, a potent dual tyrosine kinase inhibitor primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor 2 (HER2). The deuterated form, Lapatinib-d7, is utilized in scientific research to provide insights into the pharmacokinetics and metabolic pathways of Lapatinib due to the presence of deuterium atoms, which can enhance analytical precision in studies of drug behavior in biological systems .
The synthesis of Lapatinib-d7 Dihydrochloride involves several key steps:
Lapatinib-d7 Dihydrochloride can undergo several chemical reactions, including:
Typical reagents used in these reactions include:
Lapatinib-d7 Dihydrochloride functions by inhibiting the tyrosine kinase domains of both the epidermal growth factor receptor (HER1/EGFR) and HER2. By binding to the intracellular phosphorylation domain, it prevents receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, effectively slowing or stopping the growth of cancer cells overexpressing HER2 .
Lapatinib-d7 Dihydrochloride has significant applications in various scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: